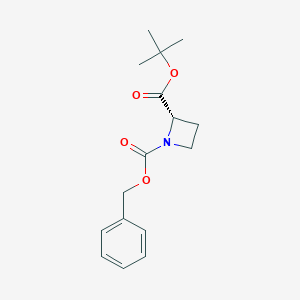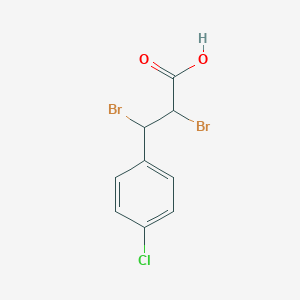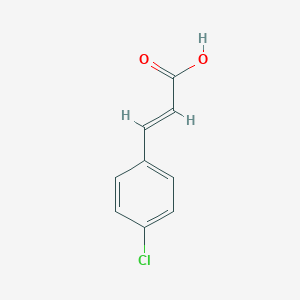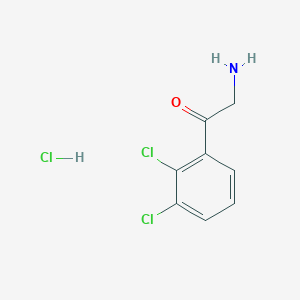![molecular formula C9H8ClNS B016972 5-Chloro-2-ethylbenzo[d]thiazole CAS No. 107611-11-0](/img/structure/B16972.png)
5-Chloro-2-ethylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their wide range of biological activities and medicinal applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
In industrial settings, the synthesis of 5-Chloro-2-ethyl-1,3-benzothiazole often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
5-Chloro-2-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
5-Chloro-2-ethyl-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death.
類似化合物との比較
Similar Compounds
2-Ethyl-1,3-benzothiazole: Lacks the chlorine atom at the 5th position.
5-Chloro-1,3-benzothiazole: Lacks the ethyl group at the 2nd position.
2-Methyl-1,3-benzothiazole: Contains a methyl group instead of an ethyl group at the 2nd position.
Uniqueness
The presence of both the chlorine atom at the 5th position and the ethyl group at the 2nd position in 5-Chloro-2-ethyl-1,3-benzothiazole provides unique chemical properties that enhance its reactivity and potential applications. This combination of substituents makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
107611-11-0 |
|---|---|
分子式 |
C9H8ClNS |
分子量 |
197.69 g/mol |
IUPAC名 |
5-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3 |
InChIキー |
FHNDWGLSMGUUPO-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=CC(=C2)Cl |
正規SMILES |
CCC1=NC2=C(S1)C=CC(=C2)Cl |
同義語 |
Benzothiazole, 5-chloro-2-ethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


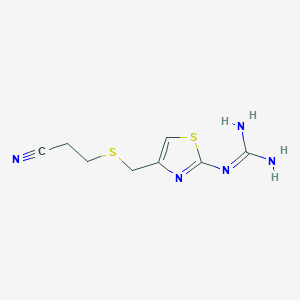
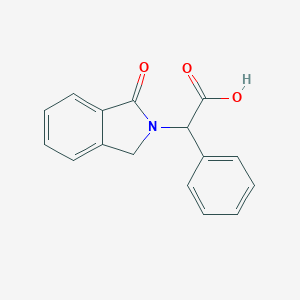
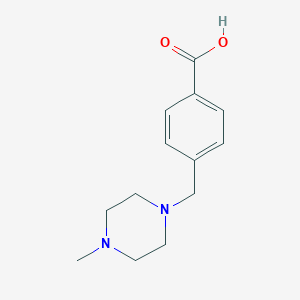
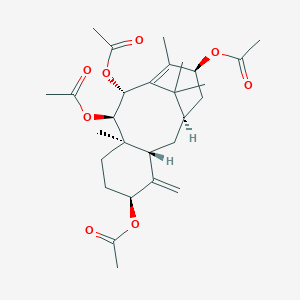
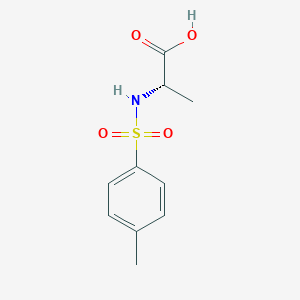
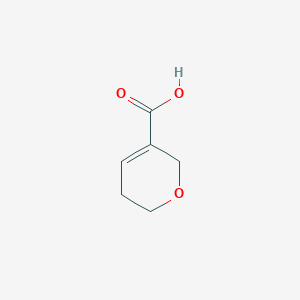
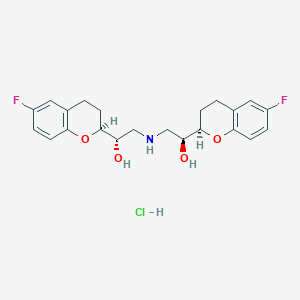
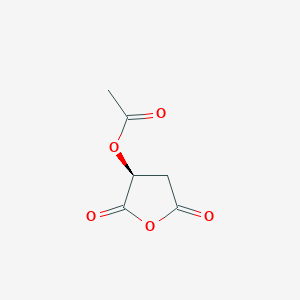
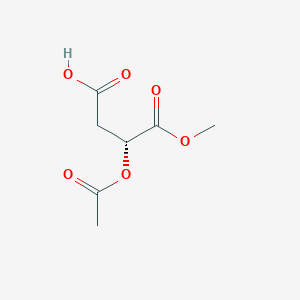
![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)
